Dimethyl 5-bromopyridine-2,3-dicarboxylate Dimethyl 5-bromopyridine-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 521980-82-5
VCID: VC2832942
InChI: InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3
SMILES: COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC
Molecular Formula: C9H8BrNO4
Molecular Weight: 274.07 g/mol

Dimethyl 5-bromopyridine-2,3-dicarboxylate

CAS No.: 521980-82-5

Cat. No.: VC2832942

Molecular Formula: C9H8BrNO4

Molecular Weight: 274.07 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5

Specification

CAS No. 521980-82-5
Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
IUPAC Name dimethyl 5-bromopyridine-2,3-dicarboxylate
Standard InChI InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3
Standard InChI Key JYRYOIMMYLBBNZ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC
Canonical SMILES COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Dimethyl 5-bromopyridine-2,3-dicarboxylate features a pyridine ring with specific substitution patterns that define its chemical behavior and applications. The compound contains a bromine atom at the 5-position of the pyridine ring, with two methyl carboxylate groups attached at the 2 and 3 positions . This distinct arrangement contributes to its unique chemical reactivity and potential biological activity. The molecular formula is C9H8BrNO4, indicating the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms .

The structure can be visualized as a pyridine core with functional group attachments that create specific electronic and steric environments. The bromine substituent, being an electron-withdrawing group, affects the electron distribution across the pyridine ring, influencing its reactivity in various chemical transformations. Meanwhile, the carboxylate groups at positions 2 and 3 provide additional reactive sites for further chemical modifications.

Physical Properties

Dimethyl 5-bromopyridine-2,3-dicarboxylate exhibits distinct physical properties that are important for its handling, storage, and application in chemical processes. Table 1 summarizes the key physical properties of this compound based on experimental and predicted data.

PropertyValueSource
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
AppearanceYellow powder
Density1.569±0.06 g/cm³ (Predicted)
Melting Point165°C
Boiling Point315.0±37.0°C (Predicted)
pKa-3.18±0.10 (Predicted)
Recommended StorageSealed in dry conditions, Room Temperature

These physical properties are critical for researchers and manufacturers when considering handling procedures, purification methods, and reaction conditions involving this compound. The relatively high melting and boiling points suggest strong intermolecular forces, likely due to the presence of the polar carboxylate groups and the bromine substituent.

Spectroscopic Characteristics

Spectroscopic data provides crucial information for structural confirmation and purity assessment of dimethyl 5-bromopyridine-2,3-dicarboxylate. While comprehensive spectroscopic data is limited in the available sources, some information regarding Nuclear Magnetic Resonance (NMR) spectroscopy can be inferred from related compounds.

For the closely related compound 5-bromopyridine-2,3-dicarboxylic acid, the predicted ¹H NMR spectrum in DMSO-d6 shows signals at δ 12.50 (1H, s), 8.90 (1H, d, J = 2.1 Hz), and 8.43 (1H, d, J = 2.1 Hz) . The singlet at δ 12.50 corresponds to the carboxylic acid proton, while the two doublets at δ 8.90 and δ 8.43 are attributed to the aromatic protons of the pyridine ring. For dimethyl 5-bromopyridine-2,3-dicarboxylate, we would expect similar signals for the aromatic protons, with additional signals for the methyl groups of the carboxylate functionalities, typically appearing in the region of δ 3.7-4.0.

The spectroscopic profile of this compound is essential for quality control in synthesis and for confirming its identity in research applications. More detailed spectroscopic studies would provide valuable information about the electronic environment of the molecule and its behavior in solution.

Synthesis and Production

Synthetic Routes

The synthesis of dimethyl 5-bromopyridine-2,3-dicarboxylate typically involves the bromination of the parent compound, dimethyl pyridine-2,3-dicarboxylate. One common approach utilizes N-bromosuccinimide (NBS) as the brominating agent, which selectively introduces bromine at the 5-position of the pyridine ring. The general reaction scheme can be represented as:

Dimethyl Pyridine-2,3-dicarboxylate + N-bromosuccinimide → Dimethyl 5-bromopyridine-2,3-dicarboxylate + By-products

This reaction is typically carried out in an appropriate solvent system, often carbon tetrachloride or a combination of solvents that facilitate the selective bromination at the desired position. The reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to maximize yield and minimize the formation of unwanted by-products.

Another synthetic approach may involve starting from 5-bromopyridine-2,3-dicarboxylic acid (CAS: 98555-51-2) and performing an esterification reaction with methanol in the presence of an acid catalyst to obtain the dimethyl ester . This route may be preferred when the 5-bromopyridine-2,3-dicarboxylic acid is readily available.

Reaction Mechanisms

The bromination of dimethyl pyridine-2,3-dicarboxylate using N-bromosuccinimide likely proceeds through an electrophilic aromatic substitution mechanism. The electron-withdrawing nature of the carboxylate groups at positions 2 and 3 influences the electronic distribution in the pyridine ring, directing the bromination to occur preferentially at the 5-position.

In the esterification approach, the mechanism involves nucleophilic attack of methanol on the carbonyl carbon of the carboxylic acid groups, followed by proton transfer and elimination of water. This reaction typically requires acidic conditions to activate the carbonyl group toward nucleophilic attack.

Both synthetic routes require careful control of reaction conditions to achieve high yields and selectivity. Factors such as temperature, reaction time, catalyst choice, and purification methods significantly impact the quality and quantity of the final product.

Industrial Production

While detailed information on industrial production methods specifically for dimethyl 5-bromopyridine-2,3-dicarboxylate is limited in the available sources, some insights can be gleaned from the provided data. The compound appears to be produced on a significant scale, with one manufacturer reporting a production capacity of 10,000 kilograms per day . This suggests established industrial processes for its synthesis.

Industrial production likely employs optimized versions of the laboratory synthesis routes, with modifications to accommodate larger scales and improve efficiency. The compound is typically packaged in drums and can be shipped by sea or air . The standard purity level for commercial products is reported as 99% , indicating high-quality manufacturing processes with effective purification steps.

The industrial importance of this compound is further suggested by its price point (listed as approximately USD 5.00 per kilogram) , which is relatively moderate for a specialized organic intermediate, indicating established production methods and supply chains.

Chemical Reactivity

Functional Group Reactivity

Dimethyl 5-bromopyridine-2,3-dicarboxylate possesses several reactive functional groups that determine its chemical behavior. The bromine substituent at the 5-position makes the compound particularly valuable in cross-coupling reactions, as it provides a site for carbon-carbon bond formation through metal-catalyzed processes. The methyl carboxylate groups at positions 2 and 3 offer sites for various transformations, including reduction, hydrolysis, and nucleophilic substitution.

The reactivity of each functional group can be summarized as follows:

  • Bromine at C-5: Susceptible to oxidative addition reactions with transition metal catalysts, making it an excellent substrate for cross-coupling reactions such as Suzuki, Stille, and Negishi couplings .

  • Methyl Carboxylate Groups: Can undergo hydrolysis to form the corresponding carboxylic acids, reduction to form alcohols, or nucleophilic substitution to form amides or other derivatives.

  • Pyridine Nitrogen: Acts as a weak base and can participate in coordination chemistry with metals or serve as a nucleophile in certain reactions.

The combination of these functional groups creates a versatile chemical scaffold with multiple reaction sites, explaining the compound's utility in organic synthesis and medicinal chemistry.

Common Reactions

Applications and Significance

Research Applications

Dimethyl 5-bromopyridine-2,3-dicarboxylate serves as a key building block in organic synthesis, particularly in the development of complex heterocyclic compounds. Its well-defined substitution pattern provides a valuable scaffold for further functionalization through various chemical transformations. Researchers utilize this compound to access structurally diverse pyridine derivatives with potential applications in medicinal chemistry and materials science.

In particular, the compound is valuable in cross-coupling chemistry, where the bromine substituent serves as a handle for introducing carbon-based groups through metal-catalyzed reactions . This capability facilitates the construction of complex molecular architectures that would be difficult to access through other synthetic routes.

The compound also appears in pharmaceutical research, notably as "Atogepant Impurity 21" , suggesting its relevance in the synthesis or quality control of Atogepant, a medication used for migraine prevention. This connection highlights the compound's importance in pharmaceutical development and manufacturing.

Structural Significance

The unique structural features of dimethyl 5-bromopyridine-2,3-dicarboxylate contribute to its significance in chemical research. The specific arrangement of the bromine atom and carboxylate groups around the pyridine core creates a distinct electronic and steric environment that influences its reactivity and functional applications.

This compound shares structural similarities with several related compounds, as illustrated in the following comparison table:

Compound NameSimilarity FeaturesKey Differences
Dimethyl 5-methylpyridine-2,3-dicarboxylateSame carboxylate patternContains methyl instead of bromine at position 5
Dimethyl pyridine-2,4-dicarboxylateContains two carboxylate groupsDifferent substitution pattern on the pyridine ring
Dimethyl 4-bromopyridine-2,6-dicarboxylateContains bromine and two carboxylatesBromination at position 4 instead of 5
Dimethyl pyridine-2,6-dicarboxylic acidContains two carboxyl groupsLacks bromination and has different substitution pattern

The specific substitution pattern in dimethyl 5-bromopyridine-2,3-dicarboxylate contributes to its unique chemical behavior and applications. Understanding these structural relationships helps researchers select the appropriate pyridine derivative for specific synthetic or functional needs.

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